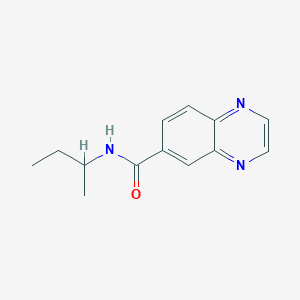
N-(sec-butyl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were designed, synthesized, and evaluated as antimicrobial agents against plant pathogenic bacteria and fungi .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been designed, synthesized, and evaluated as antimicrobial agents against plant pathogenic bacteria and fungi .Physical And Chemical Properties Analysis
Quinoxaline is a weakly basic bi-cyclic compound .Scientific Research Applications
Antifungal and Antibacterial Applications
Quinoxalines, including N-butan-2-ylquinoxaline-6-carboxamide, have been found to have significant antifungal and antibacterial properties . They are important biological agents and have been used to combat deadly pathogens such as bacteria and fungi .
Antiviral Applications
Quinoxaline derivatives have been used in the treatment of viral diseases. They have shown promising antiviral effects, making them an essential component in drugs used to treat diseases like AIDS .
Antimicrobial Applications
Quinoxaline derivatives have been found to have broad-spectrum antimicrobial activity. They have been used effectively in the treatment of various infectious diseases .
Anti-Cancer Applications
Quinoxaline derivatives have been used in the treatment of cancer. They have been found to have anti-proliferative activity and have become a crucial component in drugs used to treat cancerous cells .
Anti-Inflammatory Applications
Quinoxaline derivatives have been found to have anti-inflammatory properties. They have been used in the treatment of various inflammatory diseases .
Antioxidant Applications
Quinoxaline derivatives have been found to have antioxidant properties. They have been used in the treatment of diseases caused by oxidative stress .
Anti-Alzheimer’s Applications
Quinoxaline derivatives have been found to have properties that can be used in the treatment of Alzheimer’s disease .
Anti-Diabetic Applications
Quinoxaline derivatives have been found to have anti-diabetic properties. They have been used in the treatment of diabetes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butan-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-9(2)16-13(17)10-4-5-11-12(8-10)15-7-6-14-11/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBFNIZIPMBGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-ylquinoxaline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

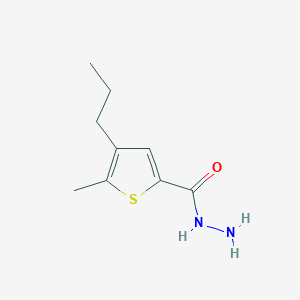
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
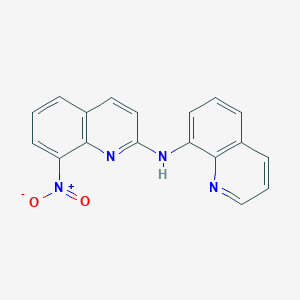
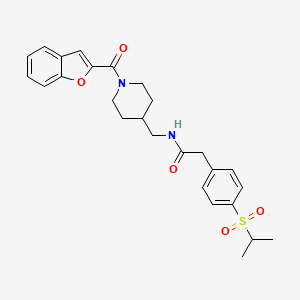


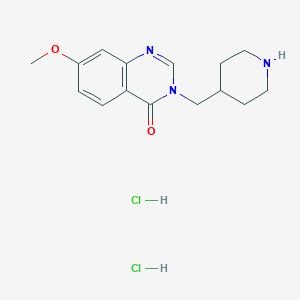
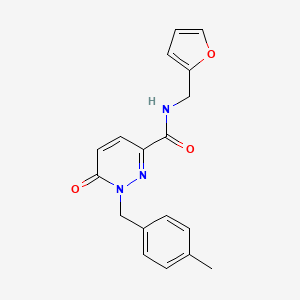


![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)
![(Phenylethyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2450641.png)